4-(4-Iodophenyl)-1H-pyrazole
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Overview
Description
4-(4-Iodophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications. It is used in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1H-pyrazole typically involves the reaction of 4-iodoaniline with hydrazine derivatives. One common method is the cyclization of 4-iodophenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Coupling Reactions: Palladium or copper catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as azides, nitriles, or thiols. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(4-Iodophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to the active site and blocking the biological activity. The iodine atom can enhance the binding affinity through halogen bonding interactions. The molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution, used in various coupling reactions.
4-Iodoaniline: Another iodine-substituted aromatic compound, used as a precursor in the synthesis of 4-(4-Iodophenyl)-1H-pyrazole.
4-Iodobenzoic Acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
This compound is unique due to its pyrazole ring structure combined with an iodine-substituted phenyl group. This combination provides a versatile platform for further functionalization and derivatization, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
4-(4-iodophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBBBUABTHGEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1399654-06-8 |
Source
|
Record name | 4-(4-iodophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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